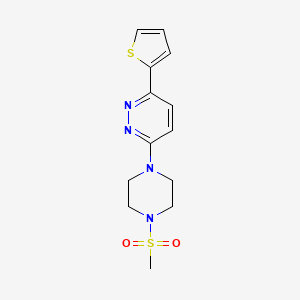

![molecular formula C20H19N3O5 B6529174 ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate CAS No. 946239-19-6](/img/structure/B6529174.png)

ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate” is a complex organic molecule. It contains several functional groups including an ester (benzoate), an ether (phenoxy), an amide (acetamido), and a heterocyclic compound (oxadiazole). Each of these functional groups contributes to the overall properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the oxadiazole ring could potentially introduce some rigidity into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, the amide could participate in condensation reactions, and the oxadiazole ring might be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of both polar (amide, ester) and nonpolar (methyl, phenyl) groups could impact its solubility, boiling point, and melting point .Mécanisme D'action

The mechanism of action of ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and as a ligand for certain proteins. Additionally, this compound may act as a chelating agent, binding to metal ions and preventing their interaction with other molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to act as an inhibitor of certain enzymes, and as a ligand for certain proteins. Additionally, this compound may act as a chelating agent, binding to metal ions and preventing their interaction with other molecules.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound has a wide range of potential applications, making it a versatile compound for scientific research. The main limitation of using this compound in laboratory experiments is the lack of understanding of its mechanism of action and the potential biochemical and physiological effects.

Orientations Futures

The potential future directions of ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate research include further studies into its mechanism of action, biochemical and physiological effects, and applications in drug development, materials science, and biochemistry. Additionally, further research into the synthesis and optimization of this compound could lead to more efficient and cost-effective production methods. Finally, further studies into the potential applications of this compound in other fields, such as agriculture and environmental science, could lead to new and exciting discoveries.

Méthodes De Synthèse

The synthesis of ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate is a multi-step process which involves the reaction of benzoic acid with 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}ethanol. This reaction is typically carried out in an aqueous solution, in the presence of an acid catalyst. The resulting product is a white crystalline solid that is soluble in water.

Applications De Recherche Scientifique

Ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate has been studied extensively in the field of scientific research. It has been used as a model compound for the study of the physical and chemical properties of benzoic acid derivatives. Additionally, this compound has been studied for its potential applications in drug development, materials science, and biochemistry.

Propriétés

IUPAC Name |

ethyl 2-[[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-3-26-20(25)16-6-4-5-7-17(16)21-18(24)12-27-15-10-8-14(9-11-15)19-23-22-13(2)28-19/h4-11H,3,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIANEKYBXMELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529091.png)

![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529097.png)

![1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6529106.png)

![3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529116.png)

![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)

![3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529140.png)

![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)

![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B6529153.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)

![methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate](/img/structure/B6529159.png)

![N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6529161.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6529163.png)

![N-benzyl-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529181.png)